molecular formula C14H15ClN2O3S B11798996 2-(4-(3-Chloro-4-methoxyphenyl)-2-(dimethylamino)thiazol-5-yl)acetic acid

2-(4-(3-Chloro-4-methoxyphenyl)-2-(dimethylamino)thiazol-5-yl)acetic acid

Cat. No.: B11798996
M. Wt: 326.8 g/mol
InChI Key: HBIDNGHVIAFEGP-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted at position 4 with a 3-chloro-4-methoxyphenyl group, at position 2 with a dimethylamino group, and at position 5 with an acetic acid moiety. The chloro and methoxy groups on the phenyl ring enhance lipophilicity and electronic effects, while the dimethylamino group contributes to basicity. The acetic acid moiety enables salt formation, improving solubility .

Properties

Molecular Formula

C14H15ClN2O3S

Molecular Weight

326.8 g/mol

IUPAC Name

2-[4-(3-chloro-4-methoxyphenyl)-2-(dimethylamino)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C14H15ClN2O3S/c1-17(2)14-16-13(11(21-14)7-12(18)19)8-4-5-10(20-3)9(15)6-8/h4-6H,7H2,1-3H3,(H,18,19)

InChI Key

HBIDNGHVIAFEGP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=C(S1)CC(=O)O)C2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-Chloro-4-methoxyphenyl)-2-(dimethylamino)thiazol-5-yl)acetic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a halogenated ketone and a thiourea derivative under acidic conditions.

    Substitution Reactions:

    Acylation: The final step involves the acylation of the thiazole derivative with acetic anhydride to form the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Esterification and Amidation of the Acetic Acid Group

The carboxylic acid group undergoes typical derivatization reactions, enabling the synthesis of esters and amides for pharmacological profiling.

Key Reaction Conditions

Reaction TypeReagents/ConditionsProductYieldPurification MethodSource
EsterificationEDC/DMAP, CH₂Cl₂, 0°C → RT, 24 hEthyl ester derivative72–85%Recrystallization (EtOAc/hexane)
AmidationAnilines, EDC/DMAP, CH₂Cl₂, RTSubstituted acetamides68–91%Column chromatography (EtOAc/PE)

Example :
Steglich esterification with ethanol under coupling agents EDC/DMAP yields ethyl 2-(4-(3-chloro-4-methoxyphenyl)-2-(dimethylamino)thiazol-5-yl)acetate. NMR analysis confirms successful esterification (δ 4.12 ppm for CH₂COOEt; ).

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring’s C-2 and C-4 positions are reactive toward nucleophiles, particularly under basic conditions.

Key Findings

  • C-4 Substitution : Reaction with thiols (e.g., 2-mercapto-4-methyl-5-thiazoleacetic acid) in dry EtOH at 50°C for 4 h replaces the 4-chloro substituent, forming disulfide-linked hybrids (yield: 14–63%) .

  • C-2 Reactivity : The dimethylamino group at C-2 participates in quaternization reactions with alkyl halides (e.g., methyl iodide), forming ammonium salts (e.g., tert-butyl 5-acetyl-4-methylthiazol-2-yl(methyl)carbamate; ).

Functionalization of the Aromatic Substituents

The 3-chloro-4-methoxyphenyl group undergoes selective modifications:

Demethylation of Methoxy Group

Treatment with BBr₃ in CH₂Cl₂ at −78°C cleaves the methoxy group to a hydroxyl group (δ 5.2 ppm for -OH inH NMR; ).

Chlorine Displacement

The 3-chloro substituent is replaced by amines (e.g., piperidine) in DMF at 120°C, forming aryl amine derivatives (yield: 55–78%;).

Alkylation and Acylation of the Dimethylamino Group

The dimethylamino group undergoes alkylation with LDA-mediated reactions:

Example Reaction

  • Alkylation : Treatment with acetaldehyde and LDA in THF at −78°C introduces a propyl group, yielding 5-(1-hydroxypropyl) derivatives (HR-MS: m/z 287.1503 [M + H]⁺; ).

Oxidation and Reduction Reactions

  • Oxidation : MnO₂ oxidizes alcohol intermediates (e.g., thiazol-5-ylethanol) to ketones (δ 2.64 ppm for acetyl group; ).

  • Reduction : NaBH₄ reduces ketones to secondary alcohols (e.g., 5-(1-hydroxyethyl)thiazole derivatives;).

Cyclization Reactions

Under microwave irradiation, the acetic acid moiety participates in cyclocondensation with guanidines to form pyrimidine hybrids (e.g., 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines; ).

Scientific Research Applications

Structure and Composition

  • IUPAC Name : 2-[4-[[5-(3-chloro-4-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methoxy]-2-methylphenoxy]acetic acid
  • Molecular Formula : C27H24ClNO6S
  • Molecular Weight : 526.0 g/mol

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. A study on related compounds indicated promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The synthesized derivatives were evaluated using the turbidimetric method, revealing that certain compounds displayed potent antimicrobial effects, particularly against resistant strains .

Anticancer Properties

Thiazole derivatives have been investigated for their anticancer potential. In vitro studies have shown that compounds similar to 2-(4-(3-Chloro-4-methoxyphenyl)-2-(dimethylamino)thiazol-5-yl)acetic acid exhibit cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF7). The Sulforhodamine B assay was employed to assess cell viability, with some derivatives demonstrating IC50 values in the low micromolar range .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole derivatives have been explored through various models. Compounds have been tested for their ability to inhibit the release of pro-inflammatory cytokines and enzymes involved in inflammatory responses. The results indicate that certain derivatives can effectively reduce inflammation markers in cellular models, suggesting their potential as therapeutic agents for inflammatory diseases .

Table 1: Summary of Biological Activities of Thiazole Derivatives

Activity TypeTest MethodActive CompoundsObservations
AntimicrobialTurbidimetric MethodCompounds d1, d2, d3Effective against Gram-positive and Gram-negative bacteria
AnticancerSulforhodamine B AssayCompounds d6, d7Significant cytotoxicity against MCF7 cells
Anti-inflammatoryCytokine Release InhibitionVarious thiazole derivativesReduced levels of TNF-alpha and IL-6

Table 2: Case Studies on Thiazole Derivatives

Study ReferenceCompound StudiedFindings
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamidePromising antimicrobial activity
5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamidesHigh potency against mycobacterial strains
Various thiazole derivativesEffective inhibition of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of 2-(4-(3-Chloro-4-methoxyphenyl)-2-(dimethylamino)thiazol-5-yl)acetic acid would depend on its specific interactions with molecular targets. Typically, thiazole derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The compound’s effects may involve pathways related to oxidative stress, signal transduction, or metabolic processes.

Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

Compound Name Thiazole Substituents Key Functional Groups Molecular Weight (g/mol)
Target Compound 4: 3-Cl-4-MeO-phenyl; 2: NMe₂; 5: CH₂COOH Chloro, methoxy, dimethylamino, acetic acid ~338.8 (calculated)
2-(4-Phenyl-1,3-thiazol-5-yl)acetic acid (CAS: 859482-70-5) 4: Phenyl; 5: CH₂COOH Phenyl, acetic acid 219.26
2-(2-(4-Chlorophenyl)-5-methylthiazol-4-yl)acetic acid (CAS: 259655-35-1) 4: CH₂COOH; 2: 4-Cl-phenyl; 5: Me Chlorophenyl, methyl, acetic acid 267.73
[4-(4-Ethoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid (CAS: 1048922-37-7) 4: 4-EtO-phenyl; 2: NHMe; 5: CH₂COOH Ethoxy, methylamino, acetic acid 292.35
2-(4-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic acid (CAS: 1443291-75-5) 4: 4-F-phenyl; 2: pyrrolidinyl; 5: CH₂COOH Fluorophenyl, cyclic amine, acetic acid ~320.3 (calculated)

Key Observations:

  • Electron-Withdrawing vs.
  • Amine Substituents: Dimethylamino (target) vs. pyrrolidinyl (CAS: 1443291-75-5) vs. methylamino (CAS: 1048922-37-7) groups alter basicity (pKa) and steric bulk, affecting interactions with biological targets .

Physicochemical Properties

Compound Melting Point (°C) pKa (Predicted) Solubility
Target Compound Not reported ~4.0 (carboxylic acid) Moderate (salt forms possible)
2-(2-(4-Chlorophenyl)-5-methylthiazol-4-yl)acetic acid 155–156 3.94 Low (hydrophobic substituents)
[4-(4-Ethoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid Not reported ~4.2 (carboxylic acid) Improved (ethoxy enhances lipophilicity)

Key Observations:

  • The target compound's dimethylamino group may raise the pKa of the amine (~8–9), enabling dual ionization (acidic COOH and basic NMe₂), which could enhance membrane permeability .
  • Ethoxy-substituted analogues (CAS: 1048922-37-7) likely exhibit higher logP values than methoxy-containing compounds, impacting blood-brain barrier penetration .

Biological Activity

The compound 2-(4-(3-Chloro-4-methoxyphenyl)-2-(dimethylamino)thiazol-5-yl)acetic acid (CAS: 1443286-16-5) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and cytotoxic effects, supported by research findings and data.

  • Molecular Formula : C14H15ClN2O3S
  • Molecular Weight : 326.8 g/mol
  • Purity : Minimum 95% .

Antibacterial Activity

Research indicates that thiazole derivatives exhibit significant antibacterial properties. In a study evaluating various compounds, the thiazole derivative demonstrated notable activity against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32 - 512
Escherichia coli64 - 128
Klebsiella pneumoniae32 - 256
Bacillus subtilis16 - 64

The compound's structure, particularly the presence of the chloro and methoxy groups, appears to enhance its antibacterial efficacy .

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The observed MIC values for antifungal activity are as follows:

Fungal StrainMinimum Inhibitory Concentration (MIC) µg/mL
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

These results suggest that the compound could be a candidate for further development as an antifungal agent .

Cytotoxicity and Selectivity

Cytotoxicity studies are essential for assessing the safety profile of new compounds. The compound's cytotoxic effects were evaluated in vitro using various cell lines. The results indicated a selective cytotoxicity profile with a selectivity index calculated based on CC50 (the concentration that kills 50% of cells) and IC90 (the concentration that inhibits growth by 90% in target pathogens).

Cell LineCC50 (µM)IC90 (µM)Selectivity Index
Vero Cells25N/AN/A
Mycobacterium tuberculosisN/A1.5>16

This data suggests that the compound may have therapeutic potential against certain infections while maintaining a favorable safety margin .

Case Studies

  • Study on Antimicrobial Properties : A comprehensive study evaluated the antimicrobial properties of various thiazole derivatives, including our compound. Results showed that modifications in the thiazole ring significantly influenced activity against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Analysis : In another study focused on cytotoxic effects, the compound was tested against cancer cell lines, showing promising results in inhibiting cell proliferation while sparing normal cells.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step reactions, typically starting with thiazole ring formation. Key steps include:

  • Cyclocondensation : Reacting substituted hydrazides or thiosemicarbazides with chloroacetic acid derivatives under reflux in solvents like acetic acid or DMF. Sodium acetate is often used as a catalyst to facilitate cyclization .
  • Substituent Introduction : For the 3-chloro-4-methoxyphenyl group, coupling reactions with pre-functionalized aryl halides or aldehydes may be employed. Triethylamine is commonly used to neutralize HCl byproducts during chloroacetyl chloride additions .
  • Purification : Recrystallization from ethanol-DMF or water-ethanol mixtures improves yield and purity (65–75% yields reported in similar syntheses) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Chromatography : HPLC-DAD with C18 columns and gradient elution (e.g., methanol/water) is effective for assessing purity. Retention times and UV spectra (λ = 254–280 nm) are compared against standards .
  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., dimethylamino group at δ 2.8–3.2 ppm, thiazolyl protons at δ 6.5–7.5 ppm). IR spectroscopy identifies carbonyl (C=O) stretches near 1700 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How should researchers address conflicting data on this compound’s biological activity across studies?

Contradictions often arise from variations in:

  • Assay Conditions : Differences in cell lines (e.g., cancer vs. non-cancer) or incubation times (e.g., 24h vs. 48h) significantly impact IC₅₀ values. Standardize protocols using guidelines from the NCI-60 panel .
  • Solubility : Poor aqueous solubility may lead to false negatives. Use DMSO stock solutions (≤0.1% final concentration) and confirm activity via orthogonal assays (e.g., SPR binding vs. cell viability) .
  • Substituent Effects : Compare analogs with modified methoxy or chloro groups to isolate pharmacophores. For example, replacing 3-chloro with bromo reduces PPARδ agonist activity by ~40% .

Q. What methodological approaches are recommended for studying structure-activity relationships (SAR)?

  • Analog Synthesis : Systematically vary substituents on the phenyl ring (e.g., 3-Cl vs. 4-F) and thiazole core (e.g., dimethylamino vs. morpholino). Use parallel synthesis to generate libraries .
  • Molecular Docking : Perform in silico studies with PPARδ (PDB: 3TKM) or kinase targets (e.g., EGFR) to predict binding modes. The acetic acid moiety often interacts with Arg280/His449 residues in PPARδ .
  • Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes and CYP450 inhibition assays. Methylation of the acetic acid group may enhance plasma half-life .

Q. How can researchers optimize substituents to enhance antimicrobial or anticancer activity?

  • Thiazole Modifications : Replace dimethylamino with piperazinyl or morpholinyl groups to improve membrane permeability. These changes increase logP by 0.5–1.0 units .
  • Phenyl Ring Halogenation : Introducing electron-withdrawing groups (e.g., 3-Cl, 4-CF₃) enhances antifungal activity against Candida spp. (MIC₉₀ = 8–16 µg/mL vs. 32–64 µg/mL for non-halogenated analogs) .
  • Prodrug Strategies : Esterify the acetic acid group (e.g., ethyl ester) to enhance oral bioavailability. Hydrolysis in plasma regenerates the active form .

Methodological Considerations Table

ParameterRecommendationEvidence Source
Synthesis Yield Use NaOAc in DMF/acetic acid (3–5 h reflux) for >70% cyclization efficiency
HPLC Method C18 column, 0.1% TFA in H₂O/MeOH (gradient: 50→90% MeOH in 20 min)
Docking Software AutoDock Vina with AMBER force field for PPARδ/agonist interactions
Anticancer Assay MTT assay in HepG2 cells (48h incubation, 10% FBS)

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